molecular formula C14H10F3N3OS2 B6478745 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide CAS No. 905772-99-8

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B6478745
CAS No.: 905772-99-8
M. Wt: 357.4 g/mol
InChI Key: NRDADOZHVSYYLU-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide (hereafter referred to as the target compound) is a pyridine-based acetamide derivative characterized by:

  • A pyridine core substituted with a cyano group (CN) at position 3, a trifluoromethyl group (CF₃) at position 4, and a thiophen-2-yl group at position 4.
  • A sulfanyl (S–) bridge linking the pyridine to an N-methylacetamide moiety.

This structure combines electron-withdrawing groups (CN, CF₃) with a heteroaromatic thiophene, likely enhancing stability and modulating electronic properties. The N-methyl group on the acetamide differentiates it from analogues with bulkier or aromatic substituents .

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS2/c1-19-12(21)7-23-13-8(6-18)9(14(15,16)17)5-10(20-13)11-3-2-4-22-11/h2-5H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDADOZHVSYYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic preparation of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic synthesis routes. One common approach begins with the synthesis of the pyridine core, incorporating thiophene and trifluoromethyl groups via directed ortho metalation (DOM) and subsequent functional group manipulations. The nitrile group is introduced through a reaction with a suitable cyanating agent, and finally, the sulfenyl and acetamide groups are appended through nucleophilic substitution and amidation reactions, respectively.

Industrial production of this compound, though intricate, usually adopts streamlined continuous flow processes that maintain reaction conditions like temperature, pressure, and pH meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected based on their ability to facilitate these complex transformations efficiently and economically.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action hinges on its ability to interact with various molecular targets within biological systems. It may bind to enzyme active sites, inhibit or activate signaling pathways, and modulate receptor functions. The trifluoromethyl group enhances metabolic stability and bioavailability, while the cyano and acetamide groups facilitate hydrogen bonding with target proteins, crucial for its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The acetamide nitrogen is a key site of structural diversity. Variations influence solubility, hydrogen-bonding capacity, and steric effects:

Compound Name Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-methyl C₁₇H₁₂F₃N₃OS₂ 395.42 Compact, moderate steric bulk
2-((3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide N-phenyl C₂₁H₁₃F₄N₃OS 443.41 Aromatic substituent; increased MW
N-(2-Cyanophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide N-(2-cyanophenyl) C₂₀H₁₁F₃N₄OS₂ 444.50 Polar cyano group; potential H-bonding
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide N,N-diethyl C₁₇H₁₆F₃N₃OS₂ 399.45 Bulky alkyl groups; reduced polarity

Key Observations:

  • N-Phenyl (): Introduces aromaticity, which may enhance π-π stacking in crystal lattices but reduce solubility .
  • N,N-Diethyl (): Bulky substituents may hinder crystallization and reduce solubility in polar solvents .

Variations in Pyridine Substituents

The pyridine ring’s substituents influence electronic properties and intermolecular interactions:

Compound Name Pyridine Substituents Key Features
Target Compound Thiophen-2-yl at position 6 Heteroaromatic; sulfur participates in H-bonding
2-((3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide 4-Fluorophenyl at position 6 Electron-withdrawing fluorine; enhanced stability
N-(3-Chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide Thiophen-2-yl retained; Cl on phenyl Chlorine increases lipophilicity and steric bulk

Key Observations:

  • Thiophen-2-yl (target compound): The sulfur atom in thiophene may engage in hydrogen bonding or van der Waals interactions, influencing crystal packing .
  • 4-Fluorophenyl (): Fluorine’s electronegativity enhances metabolic stability and alters electronic density on the pyridine ring .

Hydrogen Bonding and Crystallography

  • The N–H group in the acetamide moiety participates in hydrogen bonding, influencing crystal packing.
  • Compounds with aromatic substituents (e.g., N-phenyl) exhibit stronger π-π stacking interactions, as seen in related pyridine derivatives .

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